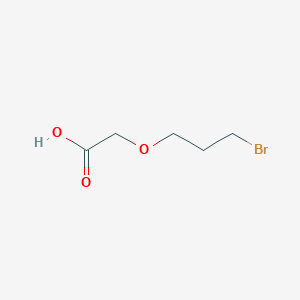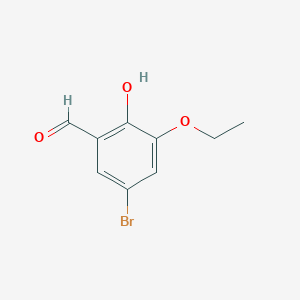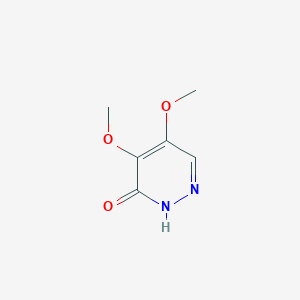![molecular formula C15H15ClN2O B3034706 7-Amino-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride CAS No. 209984-32-7](/img/structure/B3034706.png)
7-Amino-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride
Vue d'ensemble
Description
Improved Synthesis of (S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one
The compound (S)-7-amino-5H,7H-dibenzo[b,d]azepin-6-one is a significant building block for the synthesis of γ-secretase inhibitors, which are potential therapeutic agents for Alzheimer's disease. An improved method for synthesizing this compound has been developed, which includes a selective crystallization of epimeric menthylcarbamates to resolve the desired enantiomer. This step is followed by a simultaneous cleavage of the carbamate and the lactam protecting groups. The process also involves determining the optimal conditions for the epimerization of the undesired epimer, which is a critical aspect of obtaining the target compound with high purity .
Crystallization-Induced Dynamic Resolution (CIDR)
A novel approach to synthesizing (S)-7-amino-5H,7H-dibenzo[b,d]azepin-6-one involves crystallization-induced dynamic resolution (CIDR). This method utilizes Boc-d-phenylalanine as a chiral resolving agent and 3,5-dichlorosalicylaldehyde as a racemization catalyst. The CIDR process not only resolves the enantiomers but also ensures that any racemization that occurs during the crystallization is corrected, leading to an enantiomerically pure product. The overall yield of this process is reported to be 81%, with an enantiomeric excess of 98.5%, which is indicative of a highly efficient and selective synthesis .
Molecular Structure Analysis
The molecular structure of (S)-7-amino-5H,7H-dibenzo[b,d]azepin-6-one is characterized by the dibenzoazepine core, which is a bicyclic system consisting of two benzene rings fused to a seven-membered azepine ring. The presence of the amino group at the 7-position is crucial for its activity as a γ-secretase inhibitor. The stereochemistry of the compound is also important, as the (S)-enantiomer is the one with the desired biological activity. The synthesis methods described in the papers ensure that the stereochemistry is controlled and the desired enantiomer is obtained .
Chemical Reactions Analysis
The synthesis of (S)-7-amino-5H,7H-dibenzo[b,d]azepin-6-one involves several chemical reactions, including selective crystallization, epimerization, and simultaneous cleavage of protecting groups. The selective crystallization is a key step that ensures the separation of enantiomers, while the epimerization conditions are optimized to convert any undesired epimer into the desired one. The cleavage of protecting groups is carefully timed to occur simultaneously, which is a strategic step to prevent any potential degradation of the compound .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of (S)-7-amino-5H,7H-dibenzo[b,d]azepin-6-one are not detailed in the provided papers, we can infer that the compound's solubility, melting point, and stability would be influenced by its molecular structure. The presence of the amino group could affect its solubility in organic solvents and water, and the crystalline form obtained during synthesis would have a specific melting point. The stability of the compound would be an important consideration, especially during the resolution and deprotection steps, to ensure that the final product retains its structural integrity and enantiomeric purity .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis as a Key Intermediate : This compound has been synthesized as a key intermediate in the production of the γ-secretase inhibitor LY411575. The synthesis involved processes like acylation, Friedel-Crafts cycloalkylation, and nitrosylation, indicating its significance in complex organic synthesis (Cui Yan, 2010).
Chirality and Stability : The enantiopure form of this compound exhibits high resistance to racemization, demonstrating its stable chiral properties. This stability is thought to arise from the inherent axial chirality within the molecule's structure (K. P. Cole et al., 2009).
Atropisomeric Properties : Examination of N-acyl/N-sulfonyl derivatives of this compound has revealed interesting stereochemical properties, including the existence of the compound as a pair of enantiomers due to concerted movement of its axes (T. Namba et al., 2021).
Applications in Medicinal Chemistry
Building Block for γ-Secretase Inhibitors : The compound serves as an important building block in the synthesis of γ-secretase inhibitors, which are relevant in treating Alzheimer's disease and other neurodegenerative conditions (Fabienne Hoffmann-Emery et al., 2009).
Potential in Treating Vascular Cognitive Impairment : Derivatives of dibenzo[b,d]azepine, closely related to the compound , have shown protective effects against vascular cognitive impairment, suggesting potential therapeutic applications (N. Kaur et al., 2019).
Enantioselective Synthesis : The enantioselective synthesis of this compound, involving crystallization-induced dynamic resolution, highlights its potential in producing enantiomerically pure compounds for medicinal applications (S. Karmakar et al., 2016).
Atropisomeric Stability and Methylation : Its atropisomeric properties, as demonstrated through chiral HPLC separation and methylation studies, underline its significance in developing stereochemically stable pharmaceuticals (H. Tabata et al., 2008).
Propriétés
IUPAC Name |
7-amino-5-methyl-7H-benzo[d][1]benzazepin-6-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O.ClH/c1-17-13-9-5-4-7-11(13)10-6-2-3-8-12(10)14(16)15(17)18;/h2-9,14H,16H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCMIOWXPYFQRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=CC=CC=C3C(C1=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Amino-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![7,8-Dihydro-6H-[1,3]dioxolo[4,5-e]isoindole hydrochloride](/img/structure/B3034631.png)



![{3-Azabicyclo[3.1.1]heptan-6-yl}methanol hydrochloride](/img/structure/B3034640.png)
![2-Azabicyclo[2.2.1]heptan-6-ol hydrochloride](/img/structure/B3034641.png)
![8-Azabicyclo[3.2.1]octan-2-ol hydrochloride](/img/structure/B3034642.png)
![Bis(8,8-difluoro-2-azaspiro[4.5]decane); oxalic acid](/img/structure/B3034644.png)
